N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride
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Overview
Description
GPP 78 hydrochloride is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in inducing autophagy in neuroblastoma cells and exhibits cytotoxicity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPP 78 hydrochloride involves a multi-step process. The key steps include the formation of a triazole ring via click chemistry, followed by the attachment of a biphenyl and pyridine moiety. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of GPP 78 hydrochloride typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
GPP 78 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert GPP 78 hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
GPP 78 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of nicotinamide phosphoribosyltransferase and its effects on NAD+ biosynthesis.
Biology: Investigated for its role in inducing autophagy and its cytotoxic effects on neuroblastoma cells.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
GPP 78 hydrochloride exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, leading to a depletion of NAD+ levels. This inhibition disrupts cellular metabolism and induces autophagy, particularly in neuroblastoma cells. The compound’s cytotoxicity is attributed to its ability to interfere with NAD+ biosynthesis, which is crucial for cell survival .
Comparison with Similar Compounds
Similar Compounds
FK866: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar mechanisms of action.
GMX1778: Known for its NAMPT inhibitory activity and potential anti-cancer properties.
CHS-828: Exhibits NAMPT inhibition and has been studied for its anti-tumor effects
Uniqueness of GPP 78 Hydrochloride
GPP 78 hydrochloride stands out due to its high potency and specificity for nicotinamide phosphoribosyltransferase inhibition. Its ability to induce autophagy and exhibit cytotoxicity in neuroblastoma cells makes it a valuable compound for research in cancer and metabolic diseases .
Properties
Molecular Formula |
C27H30ClN5O |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-8-(4-pyridin-3-yltriazol-1-yl)octanamide;hydrochloride |
InChI |
InChI=1S/C27H29N5O.ClH/c33-27(29-25-16-9-8-15-24(25)22-12-5-4-6-13-22)17-7-2-1-3-10-19-32-21-26(30-31-32)23-14-11-18-28-20-23;/h4-6,8-9,11-16,18,20-21H,1-3,7,10,17,19H2,(H,29,33);1H |
InChI Key |
WNZSQRVUGCAYDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCCCCCN3C=C(N=N3)C4=CN=CC=C4.Cl |
Synonyms |
N-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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